Quinazoline-2-carboxylic acid hydrochloride Quinazoline-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1204811-24-4
VCID: VC0177395
InChI: InChI=1S/C9H6N2O2.ClH/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);1H
SMILES: C1=CC=C2C(=C1)C=NC(=N2)C(=O)O.Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.617

Quinazoline-2-carboxylic acid hydrochloride

CAS No.: 1204811-24-4

Cat. No.: VC0177395

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.617

* For research use only. Not for human or veterinary use.

Quinazoline-2-carboxylic acid hydrochloride - 1204811-24-4

Specification

CAS No. 1204811-24-4
Molecular Formula C9H7ClN2O2
Molecular Weight 210.617
IUPAC Name quinazoline-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H6N2O2.ClH/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);1H
Standard InChI Key TYQONKJAALXRAF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=NC(=N2)C(=O)O.Cl

Introduction

Chemical Properties and Structure

Quinazoline-2-carboxylic acid hydrochloride possesses distinct chemical properties that contribute to its biological activities and potential therapeutic applications. Table 1 summarizes the key chemical properties of this compound.

Table 1: Chemical Properties of Quinazoline-2-carboxylic acid hydrochloride

PropertyValue
CAS Number1204811-24-4
Molecular FormulaC9H7ClN2O2
Molecular Weight210.617 g/mol
IUPAC Namequinazoline-2-carboxylic acid;hydrochloride
Standard InChIInChI=1S/C9H6N2O2.ClH/c12-9(13)8-10-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,12,13);1H
Standard InChIKeyTYQONKJAALXRAF-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=NC(=N2)C(=O)O.Cl

The structure of Quinazoline-2-carboxylic acid hydrochloride features a bicyclic system with a benzene ring fused to a pyrimidine ring, forming the quinazoline core. The carboxylic acid group is attached at the 2-position of the quinazoline ring, while the compound exists as a hydrochloride salt. This salt formation enhances the compound's stability and solubility, particularly in aqueous environments, which is advantageous for biological applications and pharmaceutical formulations.

The unique structural arrangement of atoms within Quinazoline-2-carboxylic acid hydrochloride contributes to its specific chemical behavior and interactions with biological targets. The presence of nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding interactions with receptor sites, while the carboxylic acid group may engage in ionic interactions, further enhancing the compound's binding affinity to biological targets.

Synthesis Methods

The synthesis of Quinazoline-2-carboxylic acid hydrochloride typically involves a series of chemical transformations starting from suitable precursors. The process generally consists of constructing the quinazoline core followed by functionalization at the 2-position with a carboxylic acid group and subsequent salt formation.

Traditional Synthesis Approaches

The traditional synthesis of quinazoline-2-carboxylic acid involves the decarboxylation of its carboxylated precursor. The hydrochloride salt is then formed by reacting the carboxylic acid with hydrochloric acid. This process enhances the compound's stability and solubility, making it easier to handle and store. The synthesis pathway typically begins with anthranilamide or related compounds that serve as building blocks for constructing the quinazoline scaffold.

Modern Synthetic Methods

Recent advances in synthetic methodologies have led to more efficient routes for preparing quinazoline derivatives. For instance, metal-free approaches have been developed for the assembly of quinazoline compounds. Yang et al. devised a highly convenient metal-free approach for the assembly of 2-aryl (alkyl)-quinazolin-4(3H)-ones via selective breaking of the C-C triple bond of ketoalkynes . Although this method focuses on quinazolinones rather than quinazoline-2-carboxylic acid specifically, the synthetic principles could be adapted for related compounds.

Mechanochemical Synthesis

Environmentally benign approaches using mechanical activation have also been reported for the synthesis of different types of quinazolinones. Yashwantrao et al. accomplished the synthesis of various quinazolinones using a mechanochemical grinding method catalyzed by p-toluene sulfonic acid (p-TSA) . This solvent-free, waste-free, and metal-free protocol offers advantages such as wide-range functional group tolerance and mild reaction conditions, which could potentially be applied to the synthesis of quinazoline-2-carboxylic acid derivatives with appropriate modifications.

Biological and Medicinal Applications

Quinazoline-2-carboxylic acid hydrochloride, like other quinazoline derivatives, exhibits a diverse range of biological activities that make it valuable in medicinal chemistry and drug development. Understanding these activities is crucial for exploiting the compound's therapeutic potential.

Anticancer Properties

Quinazoline derivatives, including those with structural similarities to Quinazoline-2-carboxylic acid hydrochloride, have demonstrated significant anticancer properties. These compounds exhibit a range of biological activities, including anticancer and antimalarial properties. The mechanism of action often involves the inhibition of specific kinases and cellular pathways critical for tumor growth.

Studies have shown that certain quinazoline derivatives exhibit potent anti-proliferative activity against various cancer cell lines. For instance, some compounds have shown promising results against PC3, MCF-7, and HT-29 cells with IC50 values as low as 10 μM . The anticancer activity of quinazoline derivatives can be attributed to their ability to interact with specific cellular targets involved in cancer progression, such as tyrosine kinases and other signaling molecules.

Antimicrobial Activities

Quinazoline derivatives also possess antimicrobial properties, making them potential candidates for the development of new antibacterial and antifungal agents. While specific data on the antimicrobial activity of Quinazoline-2-carboxylic acid hydrochloride is limited, related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Other Pharmacological Activities

In addition to anticancer and antimicrobial properties, quinazoline derivatives exhibit a range of other pharmacological activities, including anti-inflammatory, anticonvulsant, antidiabetic, and antimalarial effects. The structural diversity of quinazoline derivatives contributes to their varied biological effects, making them valuable in drug development for multiple therapeutic areas.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies provide valuable insights into how structural modifications of quinazoline derivatives affect their biological activities. These studies guide rational design of new compounds with enhanced therapeutic properties.

Key Pharmacophoric Features

Research on quinazoline derivatives has revealed certain pharmacophoric features essential for their biological activities. For instance, SAR studies have shown that a carboxylic acid ester at the 2nd position of quinazoline is essential for certain activities . Additionally, the phenyl ring is essential at the 2nd position of quinazolinone for effective dihydrofolate reductase (DHFR) inhibition, a mechanism relevant to anticancer activity .

Effect of Substituents

The nature and position of substituents on the quinazoline scaffold significantly influence the biological activities of these compounds. Electron-donating groups at the para position of the phenyl ring have been found to lead to decreased inhibitory potential in some cases . Furthermore, the orientation of certain groups, such as benzimidazole, can significantly impact the compound's inhibitory activity against specific targets.

Research Findings and Future Prospects

Recent research has focused on modifying quinazoline derivatives to enhance their therapeutic efficacy. For example, anilinoquinazoline-based compounds have shown promise as anticancer agents and carbonic anhydrase inhibitors. These modifications often involve appending functional groups to the quinazoline core to improve its interaction with biological targets.

Molecular Hybridization Approach

A significant advancement in quinazoline research involves molecular hybridization technology. This approach combines two or more pharmacophores of bioactive scaffolds to develop hybrid analogues with improved potency. The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .

For instance, Hassanzadeh et al. designed novel hybrids using 2-substituted quinazolinones and 2-phenyloxadiazole. Among the synthesized hybrid analogues, some exhibited potent anti-cancer activity when tested on HeLa cell lines with an IC50 as low as 7.52 μM . Similarly, triazole and quinazolinone hybrids have shown promising results against MCF-7 and HeLa cell lines .

Future Research Directions

Future research on Quinazoline-2-carboxylic acid hydrochloride and related compounds may focus on several areas:

  • Development of more efficient and environmentally friendly synthesis methods.

  • Exploration of new molecular hybridization strategies to enhance therapeutic efficacy.

  • Detailed investigation of the mechanisms of action underlying the biological activities.

  • Design of novel drug delivery systems to improve bioavailability and targeted delivery.

  • Clinical evaluation of promising compounds for various therapeutic applications.

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